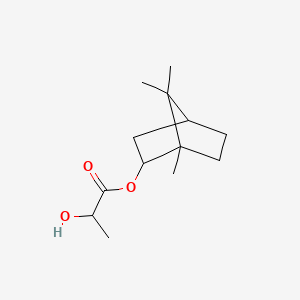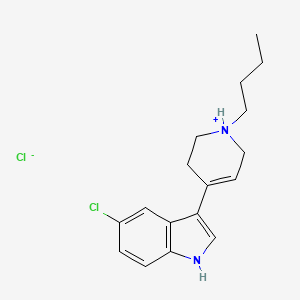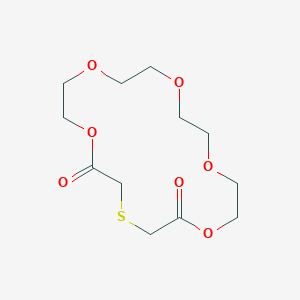
Physostigmine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Physostigmine hydrochloride can be synthesized through various synthetic routes. One of the primary methods involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrochloride salt. Industrial production methods typically involve the chemical synthesis of physostigmine, which was first achieved by Percy Lavon Julian and Josef Pikl in 1935 .
Análisis De Reacciones Químicas
Physostigmine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Physostigmine hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cholinesterase inhibition. In biology, it is used to investigate the role of acetylcholine in neurotransmission. In medicine, it is used to treat glaucoma, anticholinergic toxicity, and as an antidote for various poisonings . Additionally, it has been explored for its potential anti-arthritic effects .
Mecanismo De Acción
The mechanism of action of physostigmine hydrochloride involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, physostigmine increases the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly useful in treating conditions like glaucoma and anticholinergic toxicity .
Comparación Con Compuestos Similares
Physostigmine hydrochloride is often compared with other cholinesterase inhibitors such as neostigmine, rivastigmine, and edrophonium. Unlike physostigmine, neostigmine and edrophonium do not cross the blood-brain barrier, making physostigmine unique in its ability to treat central nervous system effects of anticholinergic toxicity . Rivastigmine, another similar compound, is also used for its cholinesterase inhibitory effects but is primarily indicated for the treatment of Alzheimer’s disease .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique ability to cross the blood-brain barrier and inhibit acetylcholinesterase makes it a valuable tool in treating various conditions and conducting scientific research.
Propiedades
Número CAS |
6091-12-9 |
|---|---|
Fórmula molecular |
C15H22ClN3O2 |
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
Clave InChI |
REPUEGIPTSPLQL-PBCQUBLHSA-N |
SMILES isomérico |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl |
SMILES canónico |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


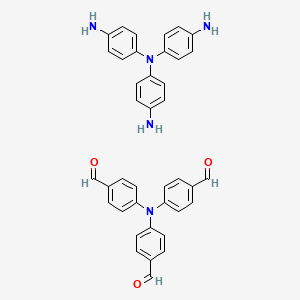
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
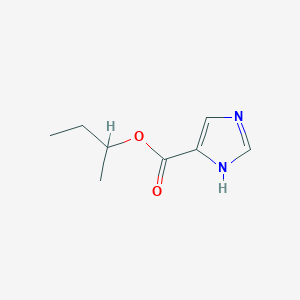
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)

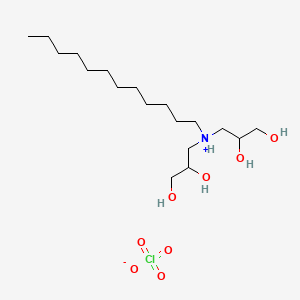
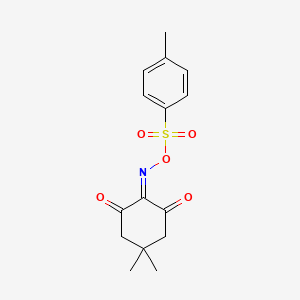
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
